PfENR Inhibitory Potency: Benchmarking Against the Most Potent Structural Analogue
Although direct PfENR IC₅₀ data for 3‑bromo‑N‑(2,6‑dichlorophenyl)‑1‑benzothiophene‑2‑carboxamide have not been published, the closest structurally characterised analogue, 3‑bromo‑N‑(4‑fluorobenzyl)‑benzo[b]thiophene‑2‑carboxamide (Compound 6), displays a PfENR IC₅₀ of 115 nM and is described as the most potent inhibitor in the bromo‑benzothiophene carboxamide series [REFS‑1]. The 2,6‑dichlorophenyl substituent present in the target compound differs from the 4‑fluorobenzyl group of Compound 6, and the electron‑withdrawing dichloro substitution pattern is predicted to modulate binding affinity through altered π‑stacking and hydrogen‑bonding interactions with the PfENR active site [REFS‑1]. This provides a class‑level inference that the target compound may exhibit comparable or differentiated PfENR potency depending on the assay context.
| Evidence Dimension | PfENR inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; inferred from structural class |
| Comparator Or Baseline | 3‑Bromo‑N‑(4‑fluorobenzyl)‑benzo[b]thiophene‑2‑carboxamide (Compound 6): IC₅₀ = 115 nM |
| Quantified Difference | Cannot be calculated from available data |
| Conditions | Purified PfENR enzyme assay (Banerjee et al., 2011) |
Why This Matters
PfENR is a validated antimalarial target; understanding where the target compound sits relative to the series benchmark guides prioritisation for malaria drug discovery programmes.
- [1] Banerjee, T., Sharma, S. K., Kapoor, N., Dwivedi, V., Surolia, N., & Surolia, A. (2011). Benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl‑ACP reductase. IUBMB Life, 63(12), 1101–1110. https://doi.org/10.1002/iub.553 View Source
